

Formulating 5-Pyridin-3-YL-1H-indazole for biological studies

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Compound of Interest

Compound Name: **5-Pyridin-3-YL-1H-indazole**

Cat. No.: **B1395085**

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Application Note & Protocols

Introduction: The Formulation Challenge

5-Pyridin-3-YL-1H-indazole is a heterocyclic compound belonging to a class of molecules known for a wide range of biological activities, including potential applications in oncology and inflammation research.[1][2][3] Like many kinase inhibitors and other complex heterocyclic molecules, its therapeutic potential is often linked to a rigid, aromatic structure.[4][5] This structural complexity, while beneficial for target binding, frequently results in poor aqueous solubility, creating a significant hurdle for preclinical evaluation.

Inaccurate or inconsistent formulation can lead to unreliable data, masking the true activity of a compound and resulting in costly delays in the drug discovery pipeline.[6] This guide provides a comprehensive, experience-driven framework for developing robust and reproducible formulations of **5-Pyridin-3-YL-1H-indazole** for both *in vitro* and *in vivo* biological studies. We will move beyond simple recipes to explain the scientific rationale behind vehicle selection and protocol design, ensuring your experimental results are both valid and reliable.

Physicochemical Profile: The Blueprint for Formulation

A successful formulation strategy begins with a thorough understanding of the compound's physicochemical properties.[6] These parameters dictate its behavior in various solvents and biological matrices.

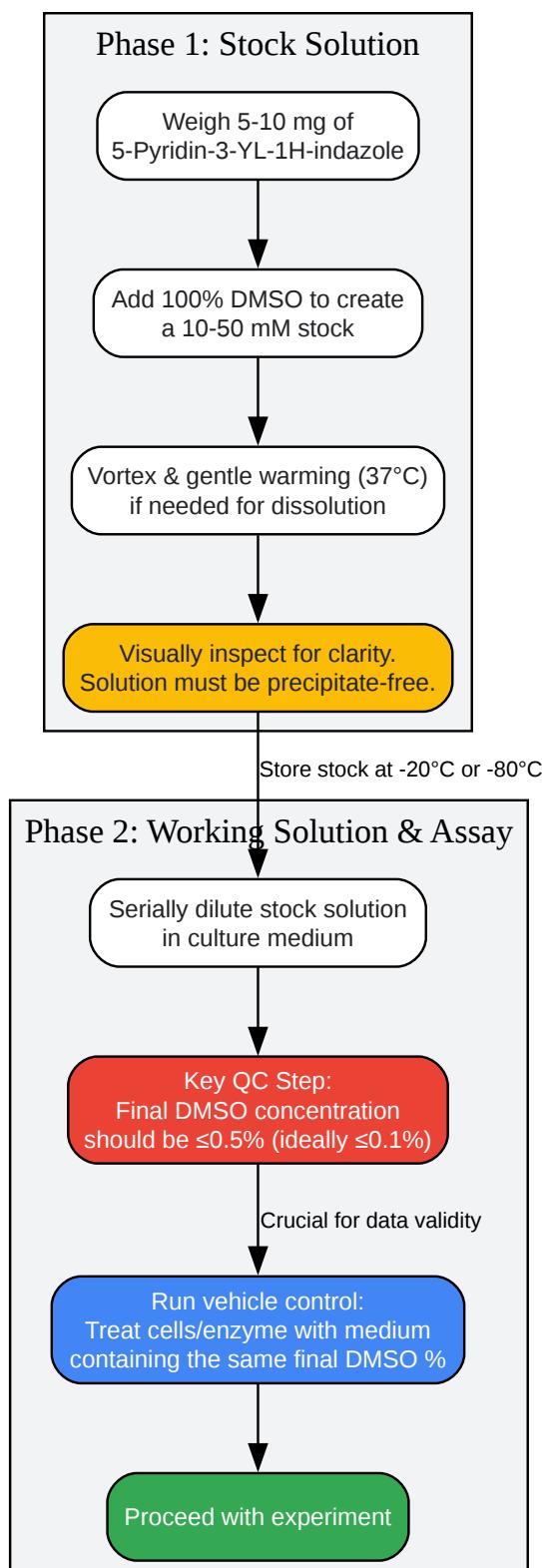
Property	Value / Prediction	Implication for Formulation
Molecular Formula	$C_{12}H_9N_3$ [1][7]	-
Molecular Weight	195.22 g/mol [1][7]	Standard for small molecule drugs.
Structure	Benzene ring fused to a pyrazole ring, with a pyridine substituent.[8]	Aromatic, planar structure suggests low aqueous solubility.
Predicted logP	~2.0 - 2.5 (Estimated based on similar structures[9][10])	Lipophilic nature indicates poor water solubility; likely soluble in organic solvents.
pKa	Indazole ring is weakly basic and weakly acidic (pKa ~1 and ~14 respectively).[8] Pyridine ring is basic.	pH adjustment may be a viable strategy to enhance solubility in aqueous media.
Aqueous Solubility	Predicted to be low.	Requires solubilization enhancement for most biological assays.

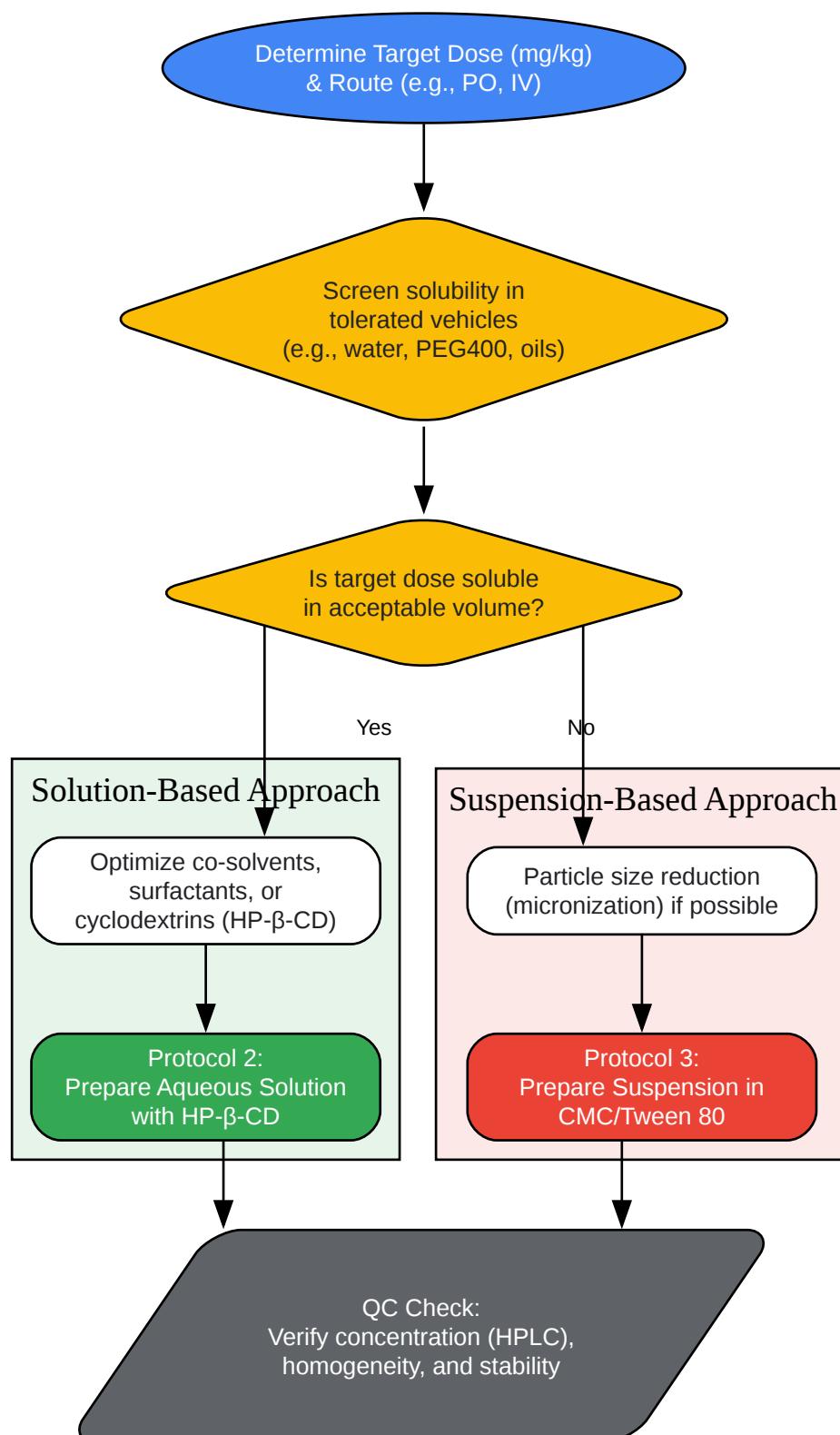
Scientist's Note: The predicted lipophilicity ($\log P > 2$) is a strong indicator that this compound will fall into the Biopharmaceutics Classification System (BCS) Class II or IV, characterized by low solubility.[11][12] This assumption is the cornerstone of our formulation strategy, prioritizing methods that enhance solubilization.

Formulating for In Vitro Studies: From Stock to Assay

For in vitro assays (e.g., cell-based viability, enzyme kinetics), the primary goal is to achieve complete solubilization of the compound while ensuring the final vehicle concentration is non-toxic to the biological system.

Workflow for In Vitro Formulation Development



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